molecular formula C15H21FN2O2 B2482056 Tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate CAS No. 1260596-09-5

Tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate

Cat. No. B2482056
CAS RN: 1260596-09-5
M. Wt: 280.343
InChI Key: ZLFBUCKGGYNPOM-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves complex reactions aimed at introducing specific functional groups while maintaining the desired stereochemistry. For example, the efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excess (ee) (Chung et al., 2005). Another approach for synthesizing related compounds involves a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, indicating the versatility of methods available for constructing such complex structures (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate often features intricate arrangements of atoms and bonds, critical for their biological activity and chemical properties. For instance, crystal structure analyses reveal the presence of intramolecular hydrogen bonds and the envelope conformation of the pyrrolidinone ring, highlighting the importance of molecular conformation in determining the compound's properties and reactivity (Mohammat et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate and related compounds can be influenced by the presence of functional groups and the molecular structure. The synthesis and transformation of these compounds involve reactions such as nitrile anion cyclization, which is key for constructing the pyrrolidine ring with high stereocontrol (Chung et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and the intermolecular forces present in the compound. For example, the crystallization and molecular packing of related compounds can be significantly affected by intramolecular and intermolecular hydrogen bonding, as well as by the presence of tert-butyl and fluorophenyl groups (Mohammat et al., 2008).

Scientific Research Applications

Asymmetric Synthesis

Tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate is involved in practical asymmetric synthesis methods. A notable approach includes nitrile anion cyclization to synthesize N-tert-butyl disubstituted pyrrolidines. This method, providing a route to synthesize (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, is characterized by a chromatography-free synthesis with high overall yield and exceptional purity, demonstrating its efficiency in producing chiral pyrrolidines (Chung et al., 2005).

Structural Analysis

The compound also plays a role in the structural analysis of complex molecules. For instance, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a closely related compound, has been studied for its crystal structure, revealing insights into intramolecular hydrogen bonding and the absolute configuration of atoms within the molecule (Weber et al., 1995).

Manufacturing of Inhibitors

Additionally, tert-butyl derivatives are integral in manufacturing inhibitors with medicinal applications. A practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, serving as an intermediate in the production of lymphocyte function-associated antigen 1 inhibitors, highlights the compound's significance in the pharmaceutical industry (Li et al., 2012).

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFBUCKGGYNPOM-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate

CAS RN

1260596-09-5
Record name rac-tert-butyl N-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
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